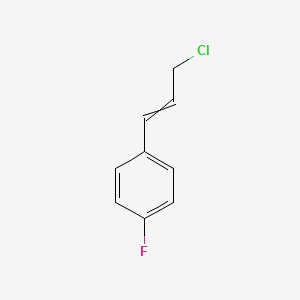

4-Fluoro-cinnamyl chloride

Description

4-Fluorocinnamoyl chloride (CAS: 13565-08-7), also known as (E)-3-(4-fluorophenyl)acryloyl chloride, is a halogenated derivative of cinnamoyl chloride. Its molecular formula is C₉H₆ClFO, with a molecular weight of 184.59 g/mol . Structurally, it consists of a cinnamoyl backbone (a propenoyl group attached to a benzene ring) with a fluorine atom substituted at the para position of the phenyl ring. The compound is characterized by its acyl chloride functional group, which confers high reactivity in nucleophilic substitution and acylation reactions.

Properties

Molecular Formula |

C9H8ClF |

|---|---|

Molecular Weight |

170.61 g/mol |

IUPAC Name |

1-(3-chloroprop-1-enyl)-4-fluorobenzene |

InChI |

InChI=1S/C9H8ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2 |

InChI Key |

AVLSENGQODSCBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCCl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical Properties :

- Limited commercial availability (discontinued in most bulk quantities) suggests challenges in synthesis or stability .

Comparison with Structurally Similar Compounds

N-(2-Fluorophenyl)cinnamamide

- Structure: Derived from cinnamoyl chloride and 4-fluoroaniline, this compound (C₁₅H₁₂FNO) replaces the reactive acyl chloride group with an amide (-CONH-) linkage .

- Reactivity : The amide group reduces electrophilicity compared to 4-fluorocinnamoyl chloride, making it less reactive in acylation reactions.

4'-Bromo-2'-fluorobiphenyl-4-sulfonyl Chloride

- Structure : Features a sulfonyl chloride (-SO₂Cl) group instead of an acyl chloride. The biphenyl system includes bromine and fluorine substituents at positions 4' and 2', respectively .

- Reactivity : Sulfonyl chlorides are less reactive than acyl chlorides in nucleophilic substitution but are pivotal in sulfonation reactions.

- Applications : Used in synthesizing sulfonamide derivatives for pharmaceuticals and agrochemicals .

Non-Fluorinated Cinnamoyl Chloride

- Structure : Lacks the fluorine substituent on the phenyl ring.

- Applications : Widely used in peptide synthesis and polymer chemistry.

Data Table: Key Comparisons

Research Findings and Trends

- Electron-Withdrawing Effects: The fluorine atom in 4-fluorocinnamoyl chloride enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols compared to non-fluorinated analogs .

- Stability Challenges : Discontinuation of bulk sales () may correlate with hydrolysis sensitivity due to the acyl chloride group.

- Biological Activity : Fluorinated cinnamoyl derivatives show promise in drug discovery, leveraging fluorine's metabolic stability and lipophilicity .

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-Fluoro-cinnamyl chloride, and how should key spectral data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the presence of the cinnamyl backbone and fluorine substituent. Compare chemical shifts with analogous compounds (e.g., 4-Fluorobenzoyl chloride ).

- Infrared (IR) Spectroscopy: Identify characteristic C-Cl (750–550 cm) and C-F (1250–1100 cm) stretching vibrations.

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to observe molecular ion peaks and fragmentation patterns. Cross-reference with NIST Standard Reference Data (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride, NIST MS #342763) .

Q. What safety protocols are critical when handling 4-Fluoro-cinnamyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of volatile vapors .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water due to potential hydrolysis.

- Storage: Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C to minimize degradation.

Q. How can researchers validate the purity of 4-Fluoro-cinnamyl chloride before use in reactions?

Methodological Answer:

- Chromatographic Methods:

- Gas Chromatography (GC): Use a polar column (e.g., DB-5) to separate impurities.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis: Verify %C, %H, and %Cl to confirm stoichiometric composition.

Advanced Research Questions

Q. How can contradictory spectral data during characterization of 4-Fluoro-cinnamyl chloride derivatives be resolved?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and MS data to resolve ambiguities. For example, unexpected peaks in H NMR may arise from rotamers; variable-temperature NMR can clarify this .

- Computational Modeling: Use density functional theory (DFT) to predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison with experimental data .

- Reference Standards: Compare with certified reference materials (CRMs) from authoritative databases like NIST or PubChem .

Q. What strategies optimize the synthesis of 4-Fluoro-cinnamyl chloride to enhance yield and selectivity?

Methodological Answer:

-

Reaction Conditions:

Parameter Optimization Strategy Temperature Maintain 0–5°C during chlorination to minimize side reactions (e.g., polymerization). Catalyst Use Lewis acids (e.g., AlCl) in stoichiometric amounts for efficient Cl transfer. Solvent Anhydrous dichloromethane (DCM) to prevent hydrolysis of the acyl chloride intermediate. -

Workup: Quench unreacted reagents with ice-cold water, followed by solvent extraction and drying over MgSO.

Q. How can computational chemistry predict the reactivity of 4-Fluoro-cinnamyl chloride in novel reactions?

Methodological Answer:

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the β-carbon in the cinnamyl group is highly electrophilic due to conjugation with the fluorine substituent .

- Transition State Modeling: Simulate reaction pathways (e.g., nucleophilic substitution) using software like Gaussian or ORCA to predict activation energies and regioselectivity.

- Solvent Effects: Apply continuum solvation models (e.g., COSMO-RS) to assess solvent polarity’s impact on reaction rates .

Q. What are the primary degradation pathways of 4-Fluoro-cinnamyl chloride under varying storage conditions?

Methodological Answer:

- Hydrolysis: Monitor via HPLC for carboxylic acid formation (e.g., 4-Fluorocinnamic acid) in humid environments.

- Thermal Degradation: Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Store below 25°C to prevent thermal breakdown.

- Light Sensitivity: Conduct accelerated stability studies under UV light to assess photolytic degradation.

Q. How can 4-Fluoro-cinnamyl chloride be utilized in medicinal chemistry for drug discovery?

Methodological Answer:

- Pharmacophore Design: Incorporate the cinnamyl chloride moiety into protease inhibitors or kinase-targeting agents. The fluorine atom enhances metabolic stability and membrane permeability .

- Click Chemistry: React with azide-containing biomolecules (e.g., peptides) via Huisgen cycloaddition to create bioconjugates.

- SAR Studies: Synthesize analogs by varying substituents on the aromatic ring and evaluate bioactivity (e.g., IC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.